molecular formula C21H21ClN2O3 B394198 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B394198
M. Wt: 384.9g/mol
InChI Key: UGWIWIXFMNQSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide is an organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenyl group and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide typically involves multiple steps. One common method includes the acylation of aniline to produce maleanilic acid, followed by further reactions to introduce the pyrrolidine ring and the chlorophenyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C21H21ClN2O3/c1-2-19(25)23(13-12-15-6-4-3-5-7-15)18-14-20(26)24(21(18)27)17-10-8-16(22)9-11-17/h3-11,18H,2,12-14H2,1H3

InChI Key

UGWIWIXFMNQSFU-UHFFFAOYSA-N

SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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